4-Chloro-7-methoxy-1,6-naphthyridine
Overview
Description
4-Chloro-7-methoxy-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 4th position and a methoxy group at the 7th position.
Mechanism of Action
Target of Action
4-Chloro-7-methoxy-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide spectrum of biological applications .
Result of Action
It is known that 1,6-naphthyridines have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Biochemical Analysis
Biochemical Properties
4-Chloro-7-methoxy-1,6-naphthyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant anticancer activity by interacting with specific enzymes involved in cell proliferation and apoptosis . For instance, it can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. Additionally, this compound has been found to bind to certain proteins, altering their function and leading to the inhibition of cancer cell growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been observed to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes . Furthermore, it can disrupt cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II, which prevents the relaxation of supercoiled DNA necessary for replication and transcription . This inhibition leads to DNA damage and the activation of DNA damage response pathways, ultimately resulting in cell death. Additionally, this compound can bind to specific proteins, altering their conformation and function, which contributes to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its anticancer activity over extended periods, making it a promising candidate for further development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The interaction of this compound with cytochrome P450 enzymes plays a significant role in its metabolism and clearance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its lipophilicity and affinity for binding proteins, which can affect its localization and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method is the reaction of 4-chloro-1,6-naphthyridine with methoxy reagents under specific conditions. For example, the reaction can be carried out using methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-7-methoxy-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine: Similar structure with a bromine atom at the 8th position.
1,8-Naphthyridine Derivatives: Compounds with similar naphthyridine core but different substituents.
Uniqueness
4-Chloro-7-methoxy-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxy group on the naphthyridine core makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-7-methoxy-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-4-8-6(5-12-9)7(10)2-3-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFTPKSSCWINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731982 | |
Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952138-19-1 | |
Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.